2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Overview
Description
“2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride” is a chemical compound with the empirical formula C8H14ClN3O and a molecular weight of 203.67 . It is a solid substance .
Molecular Structure Analysis
The SMILES string for this compound isCC1=NOC(C2NCCCC2)=N1.[H]Cl
. This indicates that the compound contains a 1,2,4-oxadiazole ring attached to a piperidine ring, with a methyl group attached to the 3-position of the oxadiazole ring . Physical and Chemical Properties Analysis
“this compound” is a solid substance . Other specific physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Chemical Synthesis and Modifications
Synthesis of Chromen Derivatives
In a study by Rao et al. (2014), the reactivity of certain oxadiazole derivatives with piperidine was explored, leading to the creation of compounds like 1-{[3-(4H-chromen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine. Such compounds could have potential applications in various chemical syntheses and modifications (Rao, Reddy, Jyotsna, & Sait, 2014).
Development of Antimicrobial Agents
Krolenko et al. (2016) synthesized new derivatives of 1,2,4-oxadiazole, including compounds containing a piperidine ring, and found them to exhibit strong antimicrobial activity. This suggests the potential use of such compounds in developing new antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016).
Formation of Modified Aza Heterocycles
A study by Tyrkov (2006) demonstrated that 3-methyl-5-(2-chloro-1-nitroalkyl)-1,2,4-oxadiazoles reacted with piperidine to produce 5-(2-amino-1-nitroalkyl) derivatives. This process could be significant in the synthesis of modified aza heterocycles, which have various scientific applications (Tyrkov, 2006).
Biological and Pharmacological Applications
Antitubercular Activity
Research by Foks et al. (2004) involved synthesizing derivatives of 1,3,4-oxadiazole and 1,2,4-triazole, including compounds with piperidine structures. These compounds were tested for their tuberculostatic activity, indicating potential applications in developing antitubercular drugs (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & Augustynowicz-Kopeć, 2004).
Potential Tubulin Inhibitors
A study by Krasavin et al. (2014) identified 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as a new class of antiproliferative agents acting as tubulin inhibitors. This finding could be significant for cancer research and treatment (Krasavin, Sosnov, Karapetian, Konstantinov, Soldatkina, Godovykh, Zubkov, Bai, Hamel, & Gakh, 2014).
Safety and Hazards
This compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is toxic if swallowed . The compound is also classified under storage class code 6.1C, which refers to combustible, acute toxic Cat.3/toxic compounds or compounds which cause chronic effects .
Properties
IUPAC Name |
3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c1-6-10-8(12-11-6)7-4-2-3-5-9-7;/h7,9H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKGWZCRQRWCCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.